2-Methylthieno[2,3-d]pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUZUDJFKLTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylthieno 2,3 D Pyrimidin 4 Amine and Its Analogues
Established Synthetic Routes to the Thieno[2,3-d]pyrimidin-4-amine (B81154) Core
Two primary and well-established strategies for the synthesis of the thieno[2,3-d]pyrimidin-4-amine core are the multi-step synthesis commencing from methyl 2-aminothiophene-3-carboxylate and the cyclocondensation of 2-aminothiophene-3-carbonitrile (B183302) derivatives.
Multi-Step Synthesis from Methyl 2-Aminothiophene-3-carboxylate and Formamidine (B1211174) Acetate
A reliable and frequently employed route to N-methylthieno[2,3-d]pyrimidin-4-amine involves a three-step sequence starting from the commercially available methyl 2-aminothiophene-3-carboxylate. scielo.brnih.gov This pathway includes condensation, chlorination, and subsequent nucleophilic substitution. scielo.brnih.gov
The initial step involves the condensation of methyl 2-aminothiophene-3-carboxylate with formamidine acetate. scielo.brnih.gov This reaction is typically carried out in a protic solvent such as ethanol (B145695) under reflux conditions. nih.gov The condensation reaction leads to the formation of the pyrimidine (B1678525) ring, yielding thieno[2,3-d]pyrimidin-4-ol. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 2-aminothiophene-3-carboxylate | Formamidine acetate | Ethanol | 78 °C (reflux) | 3 h | Thieno[2,3-d]pyrimidin-4-ol | 60% | nih.gov |
The hydroxyl group at the 4-position of the thieno[2,3-d]pyrimidin-4-ol intermediate is not a good leaving group for direct nucleophilic substitution. Therefore, it is converted to a more reactive chloro group. This is achieved through a chlorination reaction, commonly employing phosphoryl trichloride (B1173362) (POCl₃). scielo.brnih.gov The reaction is typically performed in a non-polar solvent like toluene (B28343) at elevated temperatures. nih.gov This step yields 4-chlorothieno[2,3-d]pyrimidine, a key intermediate for the introduction of the desired amine functionality. nih.gov
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4-ol | Phosphoryl trichloride | Toluene | 110 °C (reflux) | 1-2 h | 4-Chlorothieno[2,3-d]pyrimidine | 90% | nih.gov |
| Reactant | Nucleophile | Solvent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chlorothieno[2,3-d]pyrimidine | 30% Methanamine | DMF | 155 °C | 3 h | N-methylthieno[2,3-d]pyrimidin-4-amine | Not specified for this step individually | nih.gov |
Cyclocondensation of 2-Aminothiophene-3-carbonitrile Derivatives
An alternative and versatile approach for the synthesis of the thieno[2,3-d]pyrimidine (B153573) core involves the cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with various electrophilic partners. This method allows for the introduction of diverse substituents at the 2- and 4-positions of the pyrimidine ring.
The reaction of 2-aminothiophene-3-carbonitriles with aryl or arylalkyl nitriles provides a direct route to 4-amino-thieno[2,3-d]pyrimidines. This transformation can be achieved under either acidic or basic conditions.
Under acidic conditions, dry hydrogen chloride gas is passed through a solution of the 2-aminothiophene-3-carbonitrile and the corresponding nitrile in a solvent like dry dioxane. acs.org This method has been successfully used to synthesize various 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines. acs.org
A recent study demonstrated the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines. In this synthesis, a 2-aminothiophene derivative was reacted with an arylalkyl nitrile, 4-bromophenyl acetonitrile (B52724), in an acidic environment to construct the pyrimidine ring. nih.gov
| 2-Aminothiophene Derivative | Nitrile | Conditions | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate | Various R-CN | Dry HCl gas, room temp, 6h | Dry dioxane | 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines | acs.org |
| 2-amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative | 4-Bromophenyl acetonitrile | Acidic environment | Not specified | 2-(4-Bromobenzyl)-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4-amine derivative | nih.gov |
Base-Catalyzed Approaches (e.g., Potassium t-Butoxide)
Base-catalyzed methods are integral to the synthesis of thienopyrimidine scaffolds. While various bases are employed, strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) are effective in promoting condensations and cyclizations. In the synthesis of related nitrogen-containing heterocycles such as dihydroquinazolinones, potassium tert-butoxide has been shown to efficiently facilitate the condensation of 2-aminobenzonitriles with aldehydes or ketones at room temperature in a transition-metal-free process. organic-chemistry.org This approach is valued for its mild conditions and high yields. organic-chemistry.org
Other bases, including potassium carbonate, sodium methoxide, and ethanolic potassium hydroxide (B78521), are also utilized in the synthesis of thienopyrimidine derivatives. mdpi.comnih.gov For instance, thienylthiourea derivatives can be cyclized using alcoholic potassium hydroxide to form the corresponding 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. mdpi.com Similarly, the use of potassium carbonate in refluxing acetonitrile has been reported for the synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4-one analogues in high yields. nih.gov
Table 1: Comparison of Bases in Heterocycle Synthesis
| Base | Substrates | Product Type | Key Advantages |
|---|---|---|---|
| Potassium t-Butoxide (KOtBu) | 2-Aminobenzonitriles, Aldehydes/Ketones | Dihydroquinazolinones | High yields at room temperature, transition-metal-free. organic-chemistry.org |
| Potassium Carbonate (K2CO3) | Aminothiophenes, Isothiocyanates | 2-Mercapto-thieno[2,3-d]pyrimidin-4-ones | Good yields, common laboratory reagent. nih.gov |
| Potassium Hydroxide (KOH) | Thienylthioureas | 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones | Effective for intramolecular cyclization. mdpi.com |
Acid-Catalyzed Approaches (e.g., Dry Hydrogen Chloride Gas)
Acid catalysis provides a direct and effective route for the construction of the 4-aminothieno[2,3-d]pyrimidine ring system. A prominent method involves the cyclocondensation of a 2-aminothiophene-3-carbonitrile precursor with a suitable nitrile in an anhydrous solvent, such as dioxane. nih.gov The reaction is facilitated by passing dry hydrogen chloride gas through the mixture. nih.govresearchgate.net
This process proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the pyrimidine ring. The reaction is typically stirred for several hours at room temperature, followed by quenching with an iced solution and neutralization to precipitate the final product. nih.gov This method is versatile, allowing for the introduction of various substituents at the 2-position of the thienopyrimidine core, depending on the nitrile used in the reaction. nih.gov
One-Pot Synthetic Strategies for Related Scaffolds
One-pot syntheses are highly valued for their efficiency, reduced waste, and simplification of procedures. For scaffolds related to 2-methylthieno[2,3-d]pyrimidin-4-amine, such as 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, efficient one-pot, two-step, three-component reactions have been developed. researchgate.net
In a typical protocol, a 2H-thieno[2,3-d] wikipedia.orgresearchgate.netoxazine-2,4(1H)-dione is reacted with an aromatic aldehyde and a primary amine. researchgate.net The reaction is often performed in a solvent like ethanol and may be heated. This strategy avoids the isolation of intermediates, thereby saving time and resources, and provides access to a diverse library of thienopyrimidine derivatives in good to high yields. researchgate.net
Precursor Synthesis for Thienopyrimidine Formation
Preparation of 2-Aminothiophene Analogues (e.g., via Gewald Reaction)
The synthesis of the target thienopyrimidine core is critically dependent on the availability of appropriately substituted 2-aminothiophene precursors. The Gewald reaction is a powerful and widely used multi-component method for the synthesis of these key intermediates. wikipedia.orgorganic-chemistry.orgarkat-usa.org
The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base catalyst, such as diethylamine (B46881) or piperidine (B6355638). nih.govwikipedia.org The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the cyanoester. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the highly functionalized 2-aminothiophene. wikipedia.org This one-pot synthesis is highly versatile due to the availability of starting materials and the generally mild reaction conditions. researchgate.netarkat-usa.org For example, the precursor ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate is synthesized via the Gewald reaction using ethyl acetoacetate, malononitrile, and sulfur, with diethylamine as the catalyst. nih.gov
Optimization of Reaction Conditions and Yields
Microwave-Assisted Synthesis Protocols
To improve the efficiency of thienopyrimidine synthesis, microwave-assisted protocols have been widely adopted. researchgate.netnih.gov Compared to conventional heating methods, microwave irradiation often leads to a significant reduction in reaction times, increased product yields, and enhanced selectivity. nih.govtandfonline.com
This technology has been successfully applied to various steps in the synthesis of thienopyrimidines and related heterocycles, including the initial precursor formation and the final cyclization steps. nih.govnih.gov For example, the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives has been efficiently achieved using microwave heating. nih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional methods, leading to cleaner reactions and easier product work-up. tandfonline.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|
| Biginelli Reaction for Pyrimidines | Hours | Minutes | Often significant tandfonline.comtandfonline.com |
| Thiazolopyrimidine Synthesis | Hours | Minutes | 17-23% increase reported nih.govnih.gov |
Solvent Selection and Reaction Environment
The synthesis of the thieno[2,3-d]pyrimidine core and its analogues is highly dependent on the appropriate choice of solvent and reaction conditions, which influence reaction rates, yields, and the formation of byproducts. The initial construction of the substituted 2-aminothiophene precursor, often via the Gewald reaction, frequently employs polar aprotic solvents like N,N-dimethylformamide (DMF) or protic solvents such as ethanol. nih.govscielo.br The choice of base is also critical, with organic bases like triethylamine (B128534) (TEA) or morpholine (B109124) commonly used in conjunction with these solvents at temperatures ranging from ambient to reflux. nih.govscielo.br
Subsequent cyclization to form the pyrimidine ring can be achieved under various conditions. For instance, the reaction of 2-aminothiophene-3-carbonitriles with acyl chlorides or other electrophiles may be conducted in solvents like 1,4-dioxane. researchgate.net The environment can be acidic, often facilitated by the addition of concentrated HCl in ethanol, or conducted under neutral reflux conditions. researchgate.net Microwave irradiation has emerged as a modern technique to accelerate these reactions, often reducing reaction times significantly. scielo.brresearchgate.net For example, the Dimroth rearrangement condensation of N'-(3-cyano-thiophen-2-yl)-N,N-dimethylmethanimidamide with anilines can be efficiently carried out in acetic acid at 120 °C under microwave irradiation. scielo.brresearchgate.net
Post-cyclization modifications, such as chlorination of the 4-oxo group, are typically performed using phosphoryl chloride (POCl₃), often under reflux conditions with minimal or no additional solvent. nih.govijacskros.com The subsequent nucleophilic substitution of the resulting 4-chloro group is carried out in a variety of solvents depending on the nucleophile. Reactions with amines have been successfully performed in mixtures of alcohols like ethanol and isopropanol, or in dichloromethane (B109758) (DCM). nih.govatlantis-press.com In some specialized syntheses, high-temperature fusion with reagents like urea (B33335) at temperatures up to 200°C is employed, obviating the need for a solvent entirely. ekb.eg
The following table summarizes various solvents and conditions used in the synthesis and modification of the thieno[2,3-d]pyrimidine scaffold.
| Reaction Step | Solvent(s) | Reagents/Conditions | Purpose |
| Gewald Synthesis | Ethanol | Triethylamine, Room Temperature | Formation of 2-aminothiophene precursor. scielo.brresearchgate.net |
| Gewald Synthesis | DMF | Morpholine | Formation of 2-aminothiophene precursor. nih.gov |
| Cyclization | Acetic Acid | Microwave Irradiation (120 °C) | Dimroth rearrangement to form 4-amino derivatives. scielo.br |
| Cyclization | 1,4-Dioxane | POCl₃ or HCl/Ethanol | Formation of the pyrimidine ring. researchgate.net |
| Chlorination | Neat POCl₃ | Reflux | Conversion of 4-oxo to 4-chloro group. nih.govijacskros.com |
| Nucleophilic Substitution | Ethanol/Isopropanol | Morpholine, Reflux | Introduction of an amine at the C-4 position. nih.gov |
| Nucleophilic Substitution | Methylene Chloride | Methylisothiocyanate, Triethylamine, Room Temp. | Derivatization of a hydrazinyl group. ekb.eg |
| Fusion | None | Urea, 200 °C | Formation of pyrimidine-2,4-diol from 2-aminothiophene-3-carboxylate. ekb.eg |
Derivatization Strategies for Functionalization of the Thieno[2,3-d]pyrimidin-4-amine Scaffold
The thieno[2,3-d]pyrimidin-4-amine core is a versatile scaffold that allows for extensive functionalization. Derivatization strategies primarily focus on introducing a variety of substituents at different positions of the pyrimidine ring and on interconverting existing functional groups to create diverse analogues.
Introduction of Substituents at Pyrimidine Ring Positions (e.g., C-2, C-4, C-6, N-3)
The ability to introduce substituents at specific positions on the pyrimidine ring is crucial for modulating the chemical and biological properties of the thieno[2,3-d]pyrimidine scaffold.
C-4 Position: The most common derivatization point is the C-4 position. A widely used strategy involves the conversion of a thieno[2,3-d]pyrimidin-4(3H)-one intermediate to a 4-chloro derivative using reagents like phosphoryl chloride. nih.gov This 4-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a vast array of amino substituents by reacting with primary or secondary amines. nih.govnih.gov This method has been used to synthesize libraries of N-substituted 4-aminothieno[2,3-d]pyrimidines. nih.gov Another approach is the Dimroth rearrangement, which facilitates the direct introduction of substituted anilines at the C-4 position. scielo.brresearchgate.net Furthermore, Friedel-Crafts type reactions promoted by AlCl₃ can be used to forge carbon-carbon bonds, introducing (hetero)aryl groups at the C-4 position.
C-2 Position: The C-2 position is another key site for modification. 2-Alkyl-substituted derivatives can be synthesized by cyclocondensation of a 2-aminothiophene precursor with the appropriate nitriles under acidic conditions. nih.gov Thione groups can also be introduced at this position, which can then be alkylated, for example with methyl iodide, to yield 2-(methylthio) derivatives. ekb.eg These thioether groups can be further displaced by other nucleophiles, expanding the range of possible C-2 substituents.
C-6 Position: Modification at the C-6 position of the fused thiophene (B33073) ring significantly influences the molecule's properties. The introduction of aryl groups at C-6 is effectively achieved through Suzuki coupling reactions. researchgate.net This strategy typically starts with a 6-bromo-thieno[2,3-d]pyrimidine derivative. Studies have shown that selective mono-arylation at C-6 can be achieved over the more reactive C-4 chloro position by carefully selecting the palladium catalyst and reaction conditions. For instance, using Pd(OAc)₂ or Pd₂(dba)₃ favors C-6 coupling, whereas catalysts with more electron-rich ligands tend to result in a mixture of mono- and di-coupled products. researchgate.net
N-3 Position: The N-3 position of the pyrimidine ring can also be substituted. This is often accomplished by using substituted precursors during the cyclization step. For example, reacting a 2-aminothiophene with a substituted isothiocyanate can lead to a 3-N-substituted thieno[2,3-d]pyrimidine-2(1H)-thione. ekb.eg The resulting scaffold can then undergo further reactions at other positions. researchgate.net
The table below outlines common strategies for introducing substituents at various positions of the pyrimidine ring.
| Position | Strategy | Reagents/Precursors | Type of Substituent Introduced |
| C-4 | Nucleophilic Substitution | 4-Chloro-thienopyrimidine, Various Amines | Alkyl/Aryl amino groups. nih.govnih.gov |
| C-4 | Dimroth Rearrangement | N'-(cyanothiophen-2-yl)formimidamide, Anilines | Substituted anilino groups. scielo.br |
| C-2 | Cyclocondensation | 2-Aminothiophene, Alkyl/Aryl Nitriles | Alkyl/Aryl groups. nih.govresearchgate.net |
| C-2 | S-Alkylation | 2-Thioxo-thienopyrimidine, Methyl Iodide | Methylthio group. ekb.eg |
| C-6 | Suzuki Coupling | 6-Bromo-thienopyrimidine, Boronic Acids, Pd Catalyst | Aryl groups. researchgate.net |
| N-3 | Cyclization | 2-Aminothiophene, Substituted Isothiocyanates | Alkyl/Aryl groups. ekb.eg |
Functional Group Interconversions and Modifications
Beyond introducing new substituents, the modification of existing functional groups on the thieno[2,3-d]pyrimidine scaffold is a powerful tool for generating chemical diversity. These transformations allow for the fine-tuning of the molecule's characteristics.
A prominent example involves the derivatization of a hydrazinyl group, typically introduced at the C-4 position. This hydrazinyl moiety can be acylated, for instance, by reaction with chloroacetyl chloride to yield a 2-chloro-N'-acetohydrazide derivative. nih.gov It can also undergo condensation reactions with carbonyl-containing compounds. For example, treatment with 3-methylfuran-2,5-dione results in the formation of a 3-methyl-1-(thienopyrimidin-4-ylamino)-1H-pyrrole-2,5-dione. nih.gov
Another versatile handle for functional group interconversion is a methyl group, which can be activated for further reactions. A Vilsmeier-Haack reaction on a 2-methyl group can introduce a formyl group (aldehyde) onto the adjacent pyrazole (B372694) ring in a fused system, which then serves as a key intermediate for numerous condensation reactions. researchgate.net This aldehyde can be converted to a hydrazone via hydrazinolysis, and this hydrazone can be further transformed into a thiosemicarbazone or cyclized to form new heterocyclic rings. researchgate.net
The hydrazinyl group itself can be converted into other functionalities. Reaction of a 2-hydrazinyl thienopyrimidine with nitrous acid leads to the formation of a 2-azido derivative. ekb.eg This azido (B1232118) group is a versatile functional group that can participate in cycloaddition reactions or be reduced to an amine. The same 2-hydrazinyl precursor can be cyclized with reagents like formic acid or methylisothiocyanate to form fused triazolo[4,3-a]thieno[2,3-d]pyrimidine systems. ekb.eg
These examples highlight how existing functional groups can be strategically manipulated to build molecular complexity and access a wide range of derivatives.
| Starting Functional Group | Reagent(s) | Resulting Functional Group/Structure | Position of Modification |
| 4-Hydrazinyl | Chloroacetyl Chloride, TEA | 4-(2-Chloroacetohydrazinyl) | C-4 Substituent. nih.gov |
| 4-Hydrazinyl | 3-Methylfuran-2,5-dione | 4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-ylamino) | C-4 Substituent. nih.gov |
| 2-Methyl (on fused ring) | Vilsmeier-Haack (POCl₃/DMF) | 3-Carbaldehyde | Fused Ring. researchgate.net |
| 2-Hydrazinyl | Nitrous Acid | 2-Azido | C-2 Position. ekb.eg |
| 2-Hydrazinyl | Formic Acid | Fused Triazole Ring | C-2 and N-3 Positions. ekb.eg |
Biological Activity Spectrum and Mechanisms of Action for 2 Methylthieno 2,3 D Pyrimidin 4 Amine Derivatives
Anticancer and Anti-Proliferative Activities
The thieno[2,3-d]pyrimidine (B153573) nucleus is a core component in the development of novel anticancer agents. semanticscholar.org These compounds have shown promising activity against a variety of cancer cell lines, underscoring their potential in cancer therapy. mdpi.comresearchgate.net
Derivatives of 2-Methylthieno[2,3-d]pyrimidin-4-amine have demonstrated significant anti-proliferative effects against a panel of human cancer cell lines. For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been evaluated for their in vitro activity against human breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov One particular derivative exhibited a potent antiproliferative effect on the MCF-7 cell line with an IC50 value of 0.013 µM. nih.gov Another compound showed the highest selective index against MDA-MB-231 cells. nih.gov
Further studies on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed varying degrees of cytotoxicity. One such derivative was most toxic to MCF-7 cells with an IC50 of 0.045 µM, while another showed the highest effect against MDA-MB-231 cells with an IC50 of 0.16 µM. nih.gov In a different study, a series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 cell line. Several of these compounds exhibited more potent activity than the reference drug Doxorubicin, with IC50 values ranging from 22.12 to 29.22 µM. alliedacademies.org
The anti-proliferative potential of these compounds is not limited to breast cancer cells. Some 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to inhibit the proliferation of A549 (non-small cell lung cancer) and MCF-7 cells. nih.gov Additionally, certain thieno[2,3-d]pyrimidine derivatives have shown cytotoxic effects against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. ekb.eg One compound, in particular, displayed effective antiproliferative activity against MCF-7 cells with an IC50 of 3.25 µg/ml. ekb.eg
| Compound Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 | 0.013 µM | nih.gov |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | 0.045 µM | nih.gov |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | 0.16 µM | nih.gov |
| Thieno[2,3-d]pyrimidine with sulfa-doxine moiety | MCF-7 | 22.12 µM | alliedacademies.org |
| Thieno[2,3-d]pyrimidine with sulfa-dimethoxazine moiety | MCF-7 | 22.52 µM | alliedacademies.org |
| 2-mercaptothienopyrimidine derivative | MCF-7 | 3.25 µg/ml | ekb.eg |
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival.
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development. atlantis-press.comnih.gov Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of this pathway. atlantis-press.com Some of these derivatives have been shown to possess nanomolar PI3Kα inhibitory potency with high selectivity against mTOR kinase. atlantis-press.com The development of dual PI3K/mTOR inhibitors from this class of compounds represents a promising strategy for cancer treatment. nih.gov The morpholine (B109124) group, often incorporated into thieno[2,3-d]pyrimidine structures, is a key feature for potent PI3K inhibitors. nih.gov
Receptor tyrosine kinases (RTKs) play a critical role in cancer progression, and their inhibition is a well-established anticancer strategy. researchgate.net Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of several RTKs.
Some 5-arylthieno[2,3-d]pyrimidines have demonstrated cytotoxic activity against the MCF-7 cell line and have been shown to inhibit the enzymatic activity of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov Two such compounds exhibited cytotoxicity on MCF-7 cells with IC50 values of 9.1 nM and 28.0 nM, respectively. nih.gov Furthermore, a series of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives were designed and screened for their anti-tumor effects, with some exhibiting higher activity than the EGFR-TK inhibitor Gefitinib. nih.gov
In addition to EGFR-TK, derivatives of 4-amino-thieno[2,3-d]pyrimidine have been reported as potent inhibitors of Tie-2, another receptor tyrosine kinase involved in tumor angiogenesis. nih.gov One of the most active compounds in this series displayed an IC50 value of 0.07 μM against Tie-2. nih.gov
The therapeutic potential of this compound derivatives also stems from their ability to inhibit specific enzymes that are critical for cancer cell function and survival.
As previously mentioned, these compounds are effective inhibitors of PI3K, particularly the PI3Kα isoform. Thienopyrimidine derivatives have been shown to have nanomolar PI3Kα inhibitory potency. atlantis-press.com The development of selective PI3K inhibitors is an active area of research, with compounds like GDC-0941 and BKM 120, which contain the thieno[2,3-d]pyrimidine core, having advanced into clinical evaluation. atlantis-press.com
Inducing cell cycle arrest is a key mechanism by which anticancer agents prevent the proliferation of cancer cells. Several studies have shown that this compound derivatives can halt the cell cycle at different phases.
For instance, certain chalcone-thieno[2,3-d]pyrimidinone hybrids have demonstrated anti-cancer and anti-proliferative activities by inducing cell cycle arrest at the G1 phase in MCF-7 cells. nih.gov In another study, the effect of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines on cell cycle progression was investigated. It was found that these compounds caused cell cycle arrest in the G2 stage for MDA-MB-231 cells, while an arrest in the G1 phase was observed for the estrogen receptor-positive MCF-7 cell line. nih.gov Furthermore, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to induce cell cycle arrest at the G0/G1 phase in A549 cells in a dose-dependent manner. acs.org
| Compound Type | Cell Line | Cell Cycle Phase of Arrest | Reference |
|---|---|---|---|
| Chalcone-thieno[2,3-d]pyrimidinone hybrids | MCF-7 | G1 Phase | nih.gov |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7 | G1 Phase | nih.gov |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidines | MDA-MB-231 | G2 Stage | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative | A549 | G0/G1 Phase | acs.org |
Other Significant Biological Modulations
Analgesic Activity
Derivatives of this compound have been investigated for their analgesic properties, with several compounds demonstrating significant pain-relieving effects. In a notable study, a series of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for their analgesic activity using the Eddy's hot plate method. The results indicated that certain compounds exhibited potent analgesic effects when compared to the standard drug, Tramadol.
Specifically, compounds designated as 2d, 2k, and 2h were identified as having good analgesic activity. Another set of derivatives, including 2a, 2b, 2g, and 2i, showed moderate analgesic effects. These findings highlight the potential of the thieno[2,3-d]pyrimidine scaffold as a basis for the development of new analgesic agents. The structural variations among these derivatives likely account for the differences in their observed analgesic potency.
Table 1: Analgesic Activity of Selected Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Analgesic Activity Level |
|---|---|
| 2d | Good |
| 2k | Good |
| 2h | Good |
| 2a | Moderate |
| 2b | Moderate |
| 2g | Moderate |
| 2i | Moderate |
Activity compared to the standard drug, Tramadol.
Spasmolytic Action
The thieno[2,3-d]pyrimidine nucleus has also been explored for its potential to alleviate smooth muscle spasms. Certain 2-substituted thienopyrimidin-4-one derivatives have been suggested as novel spasmolytic agents for treating disorders related to smooth muscle function. nih.gov This suggests that modifications at the 2-position of the thieno[2,3-d]pyrimidine core could be a key strategy in the design of new drugs with smooth muscle relaxant properties. The mechanism of this spasmolytic action is an area for further investigation, but it points to another therapeutic application for this versatile class of compounds.
Antioxidant Properties
Oxidative stress is implicated in a wide range of diseases, making the development of effective antioxidants a significant area of research. Certain derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated notable antioxidant capabilities. In a study evaluating the total antioxidant capacity of newly synthesized heterocyclic derivatives, several compounds based on the thieno[2,3-d]pyrimidine framework showed significant antioxidant potency.
The findings revealed that compounds identified as 1, 16, and 17 were particularly effective, with their antioxidant power being comparable to that of the well-known antioxidant, ascorbic acid. This suggests that these thieno[2,3-d]pyrimidine derivatives could serve as promising candidates for the development of antioxidant drugs to combat oxidative stress-related pathologies.
Enzyme Inhibitions (e.g., Cholinesterase, Phosphodiesterase 7, Dihydrofolate Reductase, TTK, d-Dopachrome (B1263922) Tautomerase)
The thieno[2,3-d]pyrimidine scaffold has proven to be a valuable framework for the design of various enzyme inhibitors, demonstrating a broad range of activities against different enzyme classes.
Cholinesterase: Recent research has identified thieno[2,3-d]pyrimidines as a promising scaffold for the development of novel acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. A study highlighted a derivative, compound 6, which exhibited high potency with an IC50 value of 0.199 µM. Molecular docking studies revealed that this compound engages in strong π–π stacking and hydrogen bonding interactions with key residues in the active site of AChE. ekb.eg
Phosphodiesterase 7 (PDE7): A series of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one compounds have been identified as novel and potent inhibitors of Phosphodiesterase 7 (PDE7). mdpi.com Further research into 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives also yielded selective PDE7 inhibitors with significant in vivo efficacy. scielo.br Another study discovered that a 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one series of compounds were soluble and highly potent PDE7 inhibitors. researchgate.net
Dihydrofolate Reductase (DHFR): Certain 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. One notable compound, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was found to be a potent dual inhibitor of both human thymidylate synthase (TS) and human DHFR, with IC50 values of 40 nM and 20 nM, respectively. researchgate.net Another study on 6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones also demonstrated moderate to good inhibitory activity against DHFR from various microorganisms. evitachem.com
TTK: The protein kinase TTK (also known as Mps1) is a critical component of the spindle assembly checkpoint and a target for cancer therapy. While direct inhibition of TTK by a this compound derivative was not explicitly detailed in the provided search results, the broader class of pyrido[2,3-d]pyrimidines, which are structurally related, have been investigated as TTK inhibitors. researchgate.net The thieno[2,3-d]pyrimidine scaffold itself has been extensively explored for its inhibitory activities towards various protein kinase enzymes, suggesting the potential for designing TTK inhibitors based on this framework. researchgate.net
d-Dopachrome Tautomerase: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative has been shown to inhibit the activity of d-dopachrome tautomerase (D-DT or MIF2), a cytokine involved in cancer. ekb.eg An optimized inhibitor, compound 5d, demonstrated an IC50 of 1.0 μM for MIF2 tautomerase activity with high selectivity over the related macrophage migration inhibitory factor (MIF). youtube.com This compound was also found to suppress the proliferation of non-small cell lung cancer cells. ekb.egyoutube.com
Table 2: Enzyme Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Enzyme Target | Derivative Type | Key Findings |
|---|---|---|
| Acetylcholinesterase (AChE) | Thieno[2,3-d]pyrimidine | Compound 6 showed high potency (IC50 = 0.199 µM). ekb.eg |
| Phosphodiesterase 7 (PDE7) | 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Identified as novel and potent inhibitors. mdpi.com |
| Dihydrofolate Reductase (DHFR) | 2-amino-4-oxo-thieno[2,3-d]pyrimidine | Potent dual inhibition of human TS and DHFR (IC50 = 20 nM for DHFR). researchgate.net |
| d-Dopachrome Tautomerase | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Compound 5d exhibited an IC50 of 1.0 μM. youtube.com |
Potential Applications in Agrochemistry (Pesticides, Herbicides, Plant Growth Regulators)
The biological activity of thieno[2,3-d]pyrimidine derivatives extends beyond pharmaceuticals into the realm of agrochemistry, where they have shown potential as pesticides, herbicides, and plant growth regulators. nih.gov
Pesticides: Research has explored the insecticidal properties of compounds containing the thieno[2,3-d]pyrimidine core. For instance, certain pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones, which are structurally related to the target compound, have been synthesized and evaluated for their insecticidal activity against the California red scale (Aonidiella aurantii), a significant pest of citrus crops. researchgate.net Compounds featuring a 4-chlorophenyl scaffold demonstrated promising results against both nymphs and adult females of this pest. researchgate.net
Herbicides: A significant application of thieno[2,3-d]pyrimidine derivatives in agrochemistry is in the development of herbicides. A study focused on the discovery of a potent thieno[2,3-d]pyrimidine-2,4-dione-based inhibitor of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. The optimized compound, 1-methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b] researchgate.netnih.govoxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (compound 6g), exhibited excellent and broad-spectrum weed control at application rates of 30-75 g ai/ha. nih.gov This compound was also found to be relatively safe for maize at these concentrations. nih.gov
Plant Growth Regulators: The broader class of pyrimidine (B1678525) derivatives has been investigated for their effects on plant growth and development. Studies on tomato seedlings have shown that certain pyrimidine derivatives can act as effective plant growth regulators, improving biometric indices such as root number and length, as well as increasing the content of photosynthetic pigments and soluble proteins. researchgate.net While specific studies on this compound derivatives as plant growth regulators were not prominent in the search results, the established activity of related pyrimidine compounds suggests a potential avenue for future research in this area.
Structure Activity Relationship Sar Studies of 2 Methylthieno 2,3 D Pyrimidin 4 Amine and Its Derivatives
Influence of Substituent Nature and Position on Biological Potency
The biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives is highly dependent on the nature and position of various substituents on both the pyrimidine (B1678525) and thiophene (B33073) rings. Modifications at the 2, 4, 5, and 6-positions have been extensively explored to understand their impact on potency against different biological targets. researchgate.netmdpi.com
The substituent at the C-2 position of the thieno[2,3-d]pyrimidine core plays a critical role in modulating biological activity and target selectivity.
Research has shown that replacing the aryl substituents at the 2-position with various alkyl groups can influence antiproliferative properties. nih.gov For instance, a series of ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated against breast cancer cell lines. The derivative with a 2-(4-chlorophenyl) group (Compound 2 in the study) showed a potent IC50 of 4.3 µg/mL against the MCF-7 cell line. nih.gov In another study, replacing the 2-aryl group with fragments like 2-ethoxy-2-oxoethylene or simple alkyl groups such as ethyl and methyl led to varied effects against MCF-7 and MDA-MB-231 cancer cells. nih.gov The 2-ethyl derivative, in particular, demonstrated an IC50 of 62.86 μg/mL against MDA-MB-231 cells. nih.gov
Aryl and heteroaryl substitutions at this position are common in derivatives targeting protein kinases. In a study on PI3K inhibitors, various 2-aryl groups were evaluated, with the 2-(3-hydroxyphenyl) derivative showing the best inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%). nih.gov The position of the hydroxyl group was found to be critical, as moving it to the para-position significantly decreased activity. nih.gov
Furthermore, the size of the substituent at C-2 can determine target selectivity. One study established that small amine substituents at C-2 were crucial for PDE4 inhibitory activity, whereas removing the C-2 substituent or introducing larger groups made the compounds more selective for B-Raf kinase. researchgate.net
| Compound Series | C-2 Substituent | Target/Cell Line | Activity Data | Reference |
|---|---|---|---|---|
| 2-Aryl-4-morpholino-5,6,7,8-tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine | 3-Hydroxyphenyl | PI3Kβ / PI3Kγ | 72% / 84% Inhibition | nih.gov |
| Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | 4-Chlorophenyl | MCF-7 | IC50 = 4.3 µg/mL | nih.gov |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | Ethyl | MDA-MB-231 | IC50 = 62.86 µg/mL | nih.gov |
| Thieno[2,3-d]pyrimidines | Small Amine | PDE4 | Active | researchgate.net |
| Thieno[2,3-d]pyrimidines | Large Substituent | B-Raf | Selective Inhibition | researchgate.net |
The 4-amino group is a key site for modification, and substitutions on this nitrogen atom significantly influence biological activity. The 4-substituted aminothieno[2,3-d]pyrimidine scaffold is considered a promising backbone for designing potent cytotoxic agents. nih.gov
Studies on PI3K inhibitors have shown that incorporating a morpholine (B109124) ring at the 4-position is a crucial feature for potent activity, as the morpholine oxygen forms a key hydrogen bond with the hinge region residue (Val851) of the enzyme. nih.gov Synthesis of a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines confirmed that this moiety is a cornerstone for PI3K inhibition. nih.gov
For targeting the Epidermal Growth Factor Receptor (EGFR), N-substitutions on the 4-amine are also pivotal. Research on 4-N-substituted 6-aryl-thienopyrimidines led to the optimization of EGFR-TK inhibitors. researchgate.net Another study synthesized a series of N-aryl derivatives, N-(substituted-phenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines, and tested their cytotoxicity against the MDA-MB-231 breast cancer cell line. scielo.br The results indicated that the nature of the substituent on the N-phenyl ring was determinant for activity. scielo.br For example, compound l (Ar = m-ClPh) showed the strongest cytotoxic activity with an IC50 of 21.6 μM. scielo.br
Other substitutions with groups like N-methylpiperazine, N-phenylpiperazine, and 1,3-propanediamine have also been explored, reinforcing the importance of the 4-amino scaffold in generating cytotoxic leads. nih.gov
| Core Scaffold | N-4 Substituent | Target/Cell Line | Activity Data (IC50) | Reference |
|---|---|---|---|---|
| 5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine | m-Chlorophenyl | MDA-MB-231 | 21.6 μM | scielo.br |
| 5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine | p-Tolyl | MDA-MB-231 | > 50 μM | scielo.br |
| 5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine | m-Tolyl | MDA-MB-231 | > 50 μM | scielo.br |
| 2-Aryl-thieno[2,3-d]pyrimidine | Morpholine | PI3K | Potent Inhibition | nih.gov |
Modifications to the thiophene portion of the scaffold, particularly at the C-5 and C-6 positions, have a profound effect on biological potency. These substitutions often involve creating fused ring systems or adding various functional groups.
SAR studies have revealed that increasing the lipophilicity at the 5 and 6 positions can enhance activity. For instance, derivatives with a tetramethylene substitution (forming a fused tetrahydrobenzo ring) at the C5-C6 positions generally showed better PI3K inhibitory activity compared to their corresponding analogues having a 5-methyl-6-carboxylate substitution. nih.gov Compound VIb from this study, featuring the fused ring, was the most active, with 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ. nih.gov Similarly, another study noted that changing a phenyl substituent to an annealed cyclohexyl ring at the thiophene core led to an increase in bioactivity against non-small cell lung cancer cell lines. mdpi.com
The C-6 position has been identified as a key site for structural refinement to improve potency. One research group synthesized a new panel of thieno[2,3-d]pyrimidine derivatives with modifications at position 6, which were identified as successful FMS-like tyrosine kinase 3 (FLT3) inhibitors. sci-hub.se The SAR study supported that structural modifications at C-6 are prominent for achieving greater kinase activity. sci-hub.se Compounds with five-membered aromatic rings like thiophene and thiazole (B1198619) at C-6 showed stronger inhibitory activity than those with six-membered rings. sci-hub.se In contrast, variation at the C-5 position between a hydrogen or a methyl group did not show any significant impact on enzyme activity in that series. sci-hub.se
The electronic properties of substituents, particularly on aryl rings attached to the thieno[2,3-d]pyrimidine core, are a critical factor in determining biological potency.
In a series of N-phenyl substituted thieno[2,3-d]pyrimidines, compounds with electron-withdrawing groups (EWGs) on the phenyl ring displayed enhanced cytotoxic activity. scielo.br The derivative with a meta-chloro substituent (an EWG) on the N-phenyl ring at the 4-position was the most potent against the MDA-MB-231 cell line, with an IC50 of 21.6 μM. scielo.br This was superior to compounds with electron-donating groups (EDGs) like methyl, or other EWGs like fluorine in different positions. scielo.br
In the context of developing VEGFR-2 inhibitors, researchers substituted the terminal aryl moiety with various lipophilic EDGs or EWGs to optimize binding interactions. sci-hub.se However, the effect can be target-dependent. In the development of GnRH receptor antagonists based on a thieno[2,3-d]pyrimidine-2,4-dione core, it was found that strong electron-acceptor (withdrawing) substituents in a pyridine (B92270) ring could reduce the yield of the synthesis or even prevent the reaction. researchgate.net
Conformational Analysis and Steric Effects
The three-dimensional structure and steric properties of thieno[2,3-d]pyrimidine derivatives are crucial for their interaction with biological targets. Conformational analysis helps in understanding how these molecules fit into the binding pockets of enzymes like kinases.
For PI3K inhibitors, the crystal structure of a related inhibitor, PI-103, revealed that it adopts a flat conformation to fit between key amino acid residues in the PI3Kα binding site. nih.gov This highlights the importance of planarity in the core structure. The morpholine group, a common feature in potent PI3K inhibitors, is essential as it forms a hydrogen bond with the hinge region, and its conformation is key to this interaction. nih.gov Steric effects are also evident; for example, additional hydrophobic interactions between a fused tetrahydrohexane ring on the thiophene core and residues like Met953 in PI3Kγ contribute to the binding affinity. nih.gov
The chirality of side chains is another critical factor, indicating the importance of specific spatial arrangements. In the development of EGFR inhibitors, a series of tetrahydropyridothieno[2,3-d]pyrimidine derivatives were studied. The SAR analysis showed that the S-chiral nature of a 2-phenyl-2-amino ethanol (B145695) side chain was crucial for biological activity, while a secondary hydroxyl function within this chain ensured maximum potency. researchgate.net This demonstrates that precise stereochemistry is required for optimal interaction with the target.
Correlation of Structural Features with Specific Biological Targets
SAR studies have successfully linked specific structural motifs of thieno[2,3-d]pyrimidine derivatives to potent and often selective inhibition of various protein kinases.
PI3K Inhibitors: The presence of a morpholine ring at the C-4 position is a key pharmacophoric feature, crucial for binding to the kinase hinge region. nih.gov Additionally, a 3-hydroxyl group on a phenyl ring at the C-2 position significantly enhances potency, while substitution at other positions on the phenyl ring diminishes activity. nih.gov Lipophilic, fused-ring systems on the thiophene moiety, such as a tetrahydrobenzo group at C5-C6 , are also favorable. nih.gov
EGFR Inhibitors: Potent EGFR inhibition has been achieved with 4-N-substitutions , particularly with complex side chains. An S-chiral 2-phenyl-2-amino ethanol side chain attached to a tricyclic core proved to be highly effective. researchgate.net
VEGFR-2 Inhibitors: The thieno[2,3-d]pyrimidine scaffold itself serves as an effective bioisostere for the pyridine ring found in established VEGFR-2 inhibitors like Sorafenib. sci-hub.se This allows the core structure to anchor the molecule in the ATP-binding pocket, with further substitutions on the thiophene and pyrimidine rings modulating potency and pharmacokinetic properties. sci-hub.senih.gov
B-Raf Inhibitors: Selectivity for B-Raf over other kinases like PDE4 was achieved by modifying the C-2 position. Removal of small amine substituents at C-2 or the introduction of larger groups shifted the selectivity towards B-Raf. researchgate.net Furthermore, C-4 meta-phenol derivatives showed higher potency as B-Raf inhibitors. researchgate.net
ROCK Inhibitors: A study identified a potent ROCK inhibitor, 8k , which features a 3-(3-methoxybenzyl) group at the N-3 position and a 6-(1H-pyrrolo[2,3-b]pyridin-4-yl) group on the thiophene ring . nih.gov This highlights the importance of substitutions at both the N-3 and C-6 positions for this specific target.
CDK4 Inhibitors: Thieno[2,3-d]pyrimidin-4-yl hydrazone derivatives were identified as inhibitors of CDK4, demonstrating that a hydrazone linkage at the C-4 position can be a valuable motif for targeting cyclin-dependent kinases. researchgate.net
SAR for PI3Kα Inhibitory Potency
The phosphatidylinositol 3-kinase (PI3K) pathway is crucial in cell proliferation and survival, making it a key target in oncology. nih.gov Thienopyrimidine derivatives have been extensively studied as PI3K inhibitors.
Initial research identified the thienopyrimidine core as a significant pharmacophore for PI3K/mTOR inhibition. nih.gov A study that developed three series of novel thienopyrimidine derivatives found that most compounds exhibited moderate cytotoxicity against various cancer cell lines. nih.govCurrent time information in Duval County, US. For instance, compound 9a , featuring a pyrazole (B372694) moiety linked to the thieno[2,3-d]pyrimidine core, demonstrated a PI3Kα kinase inhibitory activity with an IC₅₀ of 9.47 ± 0.63 µM. nih.govCurrent time information in Duval County, US.
Further studies on related pyrido[3,2-d]pyrimidines, which share a similar bicyclic core, highlighted the importance of substituents at various positions for dual PI3K/mTOR inhibition. While maintaining a 3-hydroxyphenyl group at C-2 and a morpholine at C-4, modifications at the C-7 position were explored. It was found that introducing a substituent at C-7 generally decreased mTOR inhibition but could enhance PI3Kα potency. researchgate.net This led to the development of compounds with IC₅₀ values on PI3Kα between 3 and 10 nM. researchgate.net For example, derivative 21 from this series showed an IC₅₀ of 10 nM against PI3Kα, demonstrating that careful substitution on the core scaffold can yield highly potent inhibitors. researchgate.net
Table 1: SAR Data for PI3Kα Inhibition
| Compound | Core Scaffold | Key Substituents | PI3Kα IC₅₀ (µM) |
|---|---|---|---|
| 9a | Thieno[2,3-d]pyrimidine | Pyrazole moiety | 9.47 nih.govCurrent time information in Duval County, US. |
| 21 | Pyrido[3,2-d]pyrimidine | C-7 Triazole moiety | 0.010 researchgate.net |
SAR for Cyt-bd Oxidase Inhibition in Mycobacterium tuberculosis
Cytochrome bd (Cyt-bd) oxidase is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis and represents an attractive target for developing new anti-tuberculosis drugs, especially in combination with inhibitors of the cytochrome bcc:aa₃ complex like Q203. researchgate.netrndsystems.com The thieno[3,2-d]pyrimidin-4-amine (B90789) scaffold, a close isomer of the thieno[2,3-d]pyrimidine system, has been identified as an inhibitor of Cyt-bd. researchgate.net
SAR studies were conducted using an ATP depletion assay in the presence of Q203 to isolate the effect on Cyt-bd. researchgate.net The initial hit, a simple thieno[3,2-d]pyrimidine (B1254671) (7 ), was optimized. The studies revealed that the nature of the substituent at the 4-amino position is critical for activity. A series of 13 compounds showed activity against M. bovis BCG and a clinical isolate of M. tuberculosis (N0145) with ATP IC₅₀ values ranging from 6 to 54 μM. researchgate.netnih.gov
Key findings from the SAR study include:
Alkyl Chain Length: Activity is sensitive to the length of the alkyl chain connecting the amine to a terminal phenyl ring.
Aromatic Substitution: Substitution on the terminal phenyl ring significantly impacts potency. The most active compound identified was N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19) , which incorporates a phenethyl group with a para-tert-butyl substituent. researchgate.netnih.gov This compound displayed IC₅₀ values of 6.2 μM against BCG and 7.3 μM against N0145-Mtb (in the presence of Q203). researchgate.net
The derivatives were notably less potent against the H37Rv lab strain of M. tuberculosis, which may be due to higher expression levels of the genes encoding Cyt-bd in this strain. researchgate.netnih.gov
Table 2: SAR Data for Cyt-bd Oxidase Inhibition
| Compound | Core Scaffold | Key Substituents | IC₅₀ vs. M. bovis BCG (µM) | IC₅₀ vs. M. tb N0145 (µM) |
|---|---|---|---|---|
| 19 | Thieno[3,2-d]pyrimidine | 4-(tert-butyl)phenethyl at N4 position | 6.2 | 7.3 |
Note: IC₅₀ values were determined via ATP depletion assay in the presence of Q203. researchgate.net
SAR for Phosphodiesterase 7 Inhibition
Phosphodiesterase 7 (PDE7) is an enzyme that degrades cyclic AMP (cAMP) and is a target for inflammatory and neurological disorders. Thienopyrimidine derivatives have emerged as potent inhibitors of this enzyme.
Research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives led to the discovery of a potent series of PDE7 inhibitors. An initial hit was optimized by exploring substitutions around the core. It was found that 6-substituted derivatives had diminished activity. However, introducing substituents at the 7-position significantly enhanced PDE7 inhibitory activity.
A key series involved 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones. The introduction of a piperidine (B6355638) ring at the 7-position was particularly beneficial for potency. Compound 32 from this series, which includes this modification, showed strong PDE7 inhibitory activity and good selectivity over other PDE isoforms. The SAR for this class highlights the importance of specific substitutions at the 2- and 7-positions of the thienopyrimidinone core for achieving high potency.
Table 3: SAR Data for PDE7 Inhibition
| Compound | Core Scaffold | Key Substituents | PDE7 Inhibitory Activity |
|---|---|---|---|
| 32 | Thieno[3,2-d]pyrimidin-4(3H)-one | 2-(4-pyridylamino), 7-(piperidine) | Strong |
Specific IC₅₀ value for compound 32 was not provided in the source text, but it was described as having "strong PDE7 inhibitory activity."
SAR for EGFR-TK Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase (TK) that is often overactive in various cancers, making it a prime target for anticancer drugs. The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent EGFR-TK inhibitors.
Extensive SAR studies have revealed several key structural requirements for potent inhibition:
4-Amino Substituent: The nature of the group at the 4-amino position is critical. Benzylamine-based substituents were found to be superior to aniline (B41778) hybrid structures in terms of both activity and ADME profile.
6-Aryl Ring Substitution: The substitution pattern on the 6-aryl ring strongly influences in vitro activity. Meta- and para-amides on this ring were found to be favorable, increasing activity and providing a point for attaching solubilizing tails.
Combination of Fragments: A stepwise optimization combining active fragments led to the discovery of exceptionally potent inhibitors. Three structures were identified with an EGFR IC₅₀ of less than 1 nM. The most potent of these had an IC₅₀ of 0.3 nM against EGFR and was also active against L858R and L861Q mutants.
Specific Substitutions: Compound 5b , featuring a substituted phenylamino (B1219803) group, showed IC₅₀ values of 37.19 nM and 204.10 nM against wild-type EGFR and the T790M mutant, respectively. Other potent examples include compounds 21 (IC₅₀ = 0.077 µM) and 25 (IC₅₀ = 0.059 µM), which were identified as potent EGFR inhibitors compared to the reference drug Erlotinib (IC₅₀ = 0.04 µM).
While adding solubilizing tails improved solubility and metabolic stability, it sometimes led to permeability issues.
Table 4: SAR Data for EGFR-TK Inhibition
| Compound | Core Scaffold | Key Substituents | EGFR IC₅₀ |
|---|---|---|---|
| Optimized lead | Thieno[2,3-d]pyrimidine | 4-amino, 6-aryl | 0.3 nM |
| 5b | Thieno[2,3-d]pyrimidine | Substituted phenylamino | 37.19 nM (WT), 204.10 nM (T790M) |
| 21 | Thieno[2,3-d]pyrimidin-4-one | - | 0.077 µM |
| 25 | Thieno[2,3-d]pyrimidin-4-one | - | 0.059 µM |
SAR for Tissue Transglutaminase Inhibition
Tissue transglutaminase (TG2) is a multifunctional enzyme implicated in various diseases, including fibrosis and celiac disease. A novel class of allosteric, reversible TG2 inhibitors based on a thieno[2,3-d]pyrimidin-4-one acylhydrazide backbone was discovered through high-throughput screening. nih.gov
These inhibitors are thought to bind to the GTP-binding site of TG2, exclusive of GTP. nih.gov The SAR for this class centers on the thieno[2,3-d]pyrimidin-4-one core appended with an acylhydrazide moiety. This structural feature appears crucial for the allosteric inhibition mechanism.
One specific example from this class is LDN 27219 , which was identified as a TG2 inhibitor with an IC₅₀ of 0.25 μM. Another related compound was reported with an IC₅₀ of 0.6 μM. nih.gov The discovery of this series opened a new avenue for developing non-covalent TG2 inhibitors, although extensive biological characterization has not been widely reported.
Table 5: SAR Data for Tissue Transglutaminase (TG2) Inhibition
| Compound | Core Scaffold | Key Substituents | TG2 IC₅₀ (µM) |
|---|---|---|---|
| LDN 27219 | Thieno[2,3-d]pyrimidin-4-one | Acylhydrazide moiety | 0.25 |
| Unnamed Analog | Thieno[2,3-d]pyrimidin-4-one | Acylhydrazide moiety | 0.6 nih.gov |
Computational and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein or nucleic acid targets.
Studies on thieno[2,3-d]pyrimidine (B153573) derivatives have explored their binding to a wide array of biological macromolecules, suggesting their potential as multi-target agents.
Epidermal Growth Factor Receptor (EGFR): The thieno[2,3-d]pyrimidine nucleus is a cornerstone for many EGFR inhibitors. nih.gov Molecular docking studies have been instrumental in understanding how these compounds interact with the ATP-binding site of both wild-type (EGFRWT) and mutant forms of the receptor (EGFRT790M). nih.govnih.gov Derivatives of the thieno[2,3-d]pyrimidine scaffold have been designed to occupy the adenine (B156593) binding pocket and adjacent hydrophobic regions of the EGFR kinase domain. nih.gov For instance, docking studies of potent derivatives have shown binding scores and inhibitory partialities in the nanomolar range, indicating a high binding efficiency. nih.gov These computational predictions often correlate well with in vitro anti-proliferative activities against cancer cell lines like A549 and MCF-7. nih.gov Similar docking studies have been performed on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another critical protein kinase in cancer, revealing that the thieno[2,3-d]pyrimidine moiety orients toward the hinge region of the kinase, forming key interactions. nih.gov
Estrogen Receptor Alpha (ERα): The thieno[2,3-d]pyrimidine core has been identified as a novel, chemically tractable, nonsteroidal scaffold for ERα modulators. researchgate.net Docking studies have provided a structural basis for the agonist activity of phenolic derivatives of this scaffold. researchgate.net These studies show that the thieno[2,3-d]pyrimidine core can fit within the ligand-binding pocket of ERα. Specific interactions, such as hydrogen bonds between the ligand's phenolic hydroxyl group and key amino acid residues like E353 and H524, have been observed in co-crystal structures and docking poses. researchgate.net Molecular dynamics simulations have further confirmed the stability of these complexes within the active site of ERα. researcher.life
Antimicrobial Protein Receptors: The thieno[2,3-d]pyrimidine scaffold has been investigated for its antimicrobial properties through the inhibition of essential bacterial enzymes. Molecular docking studies have shown that these compounds can target dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate biosynthesis pathway. ekb.eg Active compounds showed favorable scoring and interactions within the DHPS active site compared to co-crystallized ligands. ekb.eg Another key antimicrobial target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis. pensoft.net Docking studies revealed that thieno[2,3-d]pyrimidine derivatives, particularly benzyl (B1604629) amides, exhibit favorable binding parameters to the active site of TrmD from Pseudomonas aeruginosa. pensoft.netbldpharm.com
NADPH Oxidase: Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potential anti-inflammatory agents by targeting pro-inflammatory mediators, including reactive oxygen species (ROS) produced by NADPH oxidase. nih.gov While detailed docking poses for this specific interaction are not extensively published, the design of these compounds is often guided by the goal of inhibiting NADPH oxidase-dependent pathways. nih.gov Computational modeling of the p22phox subunit of NADPH oxidase confirms the feasibility of targeting this enzyme with small molecules. chemcomp.com
Nucleic Acid Structural Mimicry: The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of natural purines, the fundamental building blocks of DNA and RNA. researchgate.netresearchgate.net This structural and electronic similarity suggests a potential for these compounds to interact with nucleic acid structures or enzymes that process them. researchgate.net However, specific molecular docking studies detailing the direct interaction of 2-Methylthieno[2,3-d]pyrimidin-4-amine with DNA or the 16S ribosomal RNA subunit are not widely available in the reviewed literature.
tRNA-modifying Enzyme (TrmD) Interactions: As mentioned previously, a significant focus of antimicrobial research on this scaffold has been the inhibition of the TrmD enzyme. pensoft.netbldpharm.comnih.gov TrmD is essential for modifying a specific guanine (B1146940) in the anticodon loop of tRNA, and its inhibition disrupts protein synthesis. Molecular docking has been crucial in predicting how thieno[2,3-d]pyrimidine derivatives bind to the TrmD active site, guiding the synthesis of more potent inhibitors. pensoft.netnih.gov
Computational studies have been pivotal in mapping the specific interactions between thieno[2,3-d]pyrimidine derivatives and their target proteins.
Kinase Inhibitors (EGFR/VEGFR-2): In the ATP-binding pocket of EGFR, the thieno[2,3-d]pyrimidine ring system typically acts as the hinge-binding motif. The N1 or N3 atom of the pyrimidine (B1678525) ring often forms a critical hydrogen bond with the backbone NH of a key methionine residue (e.g., Met793) in the hinge region. nih.gov Other parts of the molecule extend into hydrophobic regions, forming van der Waals and hydrophobic interactions with residues such as Leu718, Val726, and Ala743. nih.gov A similar binding mode is observed with VEGFR-2, where the core forms hydrogen bonds with hinge residues like Cys919. nih.gov
Antimicrobial Targets (TrmD): Docking of thieno[2,3-d]pyrimidine-based inhibitors into the TrmD active site from P. aeruginosa has revealed key binding interactions. Studies show that benzylamide derivatives, for example, position themselves to form hydrogen bonds and hydrophobic interactions within the active site, although conformational analysis suggests that some may only achieve partial inhibition. pensoft.netbldpharm.com
The binding modes and interaction energies for various derivatives against different targets are often compiled into tables to establish structure-activity relationships (SAR).
Table 1: Predicted Binding Interactions of Thieno[2,3-d]pyrimidine Derivatives with Protein Targets
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| EGFR | Met793, Leu718, Val726 | Hydrogen Bonding, Hydrophobic | nih.gov, nih.gov |
| VEGFR-2 | Cys919, Val914, Ala864 | Hydrogen Bonding, Hydrophobic | nih.gov |
| ERα | Glu353, His524, Arg394 | Hydrogen Bonding, π–π Stacking | researchgate.net |
| TrmD | (Specific residues vary) | Hydrogen Bonding, Hydrophobic | pensoft.net, bldpharm.com |
Prediction of Binding Affinities and Interactions with Biological Targets
Molecular Dynamics Simulations to Investigate Mechanism of Action
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. These simulations predict the dynamic behavior of the ligand-receptor complex over time, offering insights into its stability and confirming the binding mode. For thieno[2,3-d]pyrimidine derivatives, MD simulations of up to 200 nanoseconds have been performed. researchgate.net These studies have confirmed the stability of the docked poses of potent inhibitors within the active sites of EGFR and VEGFR-2, showing minimal conformational changes and stable root-mean-square deviation (RMSD) values throughout the simulation. nih.gov Similarly, MD simulations have validated the stability of the complex between thieno[2,3-d]pyrimidine-based ligands and the ERα receptor. researcher.life
Density Functional Theory (DFT) Calculations for Structural Optimization and Parameters
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For thieno[2,3-d]pyrimidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are performed for several purposes. researchgate.net These include optimizing the ground-state geometry of the molecule and calculating various electronic properties and reactivity descriptors. researchgate.netresearcher.life Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the Molecular Electrostatic Potential (MEP) map, provide valuable information about the molecule's reactivity, stability, and regions susceptible to electrophilic or nucleophilic attack. researcher.life This information aids in understanding the molecule's intrinsic properties and can help rationalize its biological activity.
In Silico Prediction of Pharmacokinetic Parameters and Drug-Likeness
Computational methods serve as a crucial preliminary step in drug discovery, allowing for the early assessment of a compound's potential as a drug candidate. These in silico techniques predict the pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of molecules, thereby saving significant time and resources. For the thieno[2,3-d]pyrimidine scaffold, to which this compound belongs, computational studies have been instrumental in guiding the synthesis and selection of derivatives with favorable biological profiles.
The drug-likeness of a compound is a qualitative concept used to evaluate whether it possesses properties that would make it a likely orally active drug in humans. This assessment is often based on rules like Lipinski's Rule of Five, which considers factors such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.
While specific SwissADME data for this compound is not detailed in the reviewed literature, computational studies on a series of closely related 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been performed. The findings from these analyses indicate that compounds based on this core structure generally exhibit good drug-like properties. nih.gov For instance, research on this class of molecules, which includes near analogs like 2-ethyl-4-amino-thieno[2,3-d]pyrimidine , concluded that they possess favorable characteristics for drug development. nih.gov The general consensus from these computational screenings is that the 4-amino-thieno[2,3-d]pyrimidine scaffold is a promising backbone for the design of new therapeutic agents. nih.gov
Table 1: Summary of Drug-Likeness Findings for Analogous Thieno[2,3-d]pyrimidine Compounds
| Compound Class | Key Finding | Implication for Development | Reference |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines | Predicted to have good drug-likeness. | The scaffold is suitable for further modification and development as potential drug candidates. | nih.gov |
Beyond general drug-likeness, computational tools can predict specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, which model a compound's behavior within a biological system. These predictions are vital for anticipating a drug's bioavailability and potential for reaching its target in the body.
For the class of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines , in silico pharmacokinetic evaluations have suggested a high probability of good intestinal absorption. nih.gov This is a critical parameter, as poor absorption is a common reason for the failure of oral drug candidates. The ability of the thieno[2,3-d]pyrimidine core to maintain favorable absorption characteristics across various substitutions is a significant advantage. Studies on other derivatives have also highlighted the value of this scaffold in designing molecules with favorable pharmacokinetic profiles.
Table 2: Predicted Biological System Behavior for Analogous Thieno[2,3-d]pyrimidine Compounds
| Compound Class | Predicted Parameter | Predicted Outcome | Significance | Reference |
| 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]pyrimidines | Intestinal Absorption | High | Indicates good potential for oral bioavailability. | nih.gov |
Advanced Research Perspectives and Future Directions
Lead Identification and Optimization for Novel Therapeutic Agents
The inherent biological activity of the thieno[2,3-d]pyrimidine (B153573) nucleus makes it a privileged scaffold for the development of new drugs. Research is focused on refining this structure to create highly selective and potent therapeutic agents.
A primary direction of current research involves designing derivatives of the thieno[2,3-d]pyrimidine scaffold that exhibit high selectivity for specific biological targets implicated in disease. The versatility of this core structure allows for modifications that can fine-tune its binding affinity and inhibitory action against various enzymes and receptors.
Researchers have successfully developed thienopyrimidine derivatives as potent inhibitors for several key targets:
PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently overactive in human cancers, making it a critical target for anticancer drugs. atlantis-press.com Thienopyrimidine derivatives have been shown to have nanomolar inhibitory potency against PI3Kα, with some compounds demonstrating over 100-fold selectivity against mTOR kinase. atlantis-press.com Ligand-based design strategies have led to the discovery of thienopyrimidine derivatives like apitolisib (B1684593) and CUDC-907, which inhibit PI3K and mTOR kinases. mdpi.comnih.gov
Epidermal Growth Factor Receptor (EGFR): A series of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives have been synthesized and screened for their antitumor effects, with some showing higher activity than Gefitinib, a known selective inhibitor of EGFR's tyrosine kinase. mdpi.comnih.gov
d-Dopachrome (B1263922) Tautomerase (MIF2): In the search for novel cancer therapies, inhibitors targeting the macrophage migration inhibitory factor (MIF) family of proteins are being explored. nih.gov By modifying a hit compound, researchers developed a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative with an IC₅₀ of 1.0 μM for MIF2 tautomerase activity and high selectivity over the related MIF protein. nih.gov
Cyclooxygenase-2 (COX-2): For inflammatory conditions, derivatives of benzo-thieno[3,2-d]pyrimidine have been synthesized and evaluated as potential selective COX-2 inhibitors. researchgate.net Certain compounds were found to be potent inhibitors of COX-2 expression. researchgate.net
Mycobacterial Enzymes: In the fight against tuberculosis, the thieno[3,2-d]pyrimidin-4-amine (B90789) scaffold has been identified as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis. nih.gov This provides a novel target for antibacterial drug development, especially for creating combination therapies. nih.gov
| Target Enzyme/Pathway | Derivative Class | Example Inhibitor/Series | Therapeutic Area |
| PI3K/mTOR | Thienopyrimidine | Apitolisib, CUDC-907 | Oncology |
| EGFR | 2-Trifluoromethylthieno[2,3-d]pyrimidine | - | Oncology |
| MIF2 | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Inhibitor 5d (IC₅₀ = 1.0 μM) | Oncology |
| COX-2 | Benzo-thieno[3,2-d]pyrimidine | Compounds 7, 10, 12, 13, 14, 15 | Anti-inflammatory |
| Cytochrome bd Oxidase | Thieno[3,2-d]pyrimidin-4-amine | N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | Infectious Disease (TB) |
Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, such as potency, selectivity, and metabolic stability, while retaining its desired biological activity. This involves substituting one atom or group with another that has similar electronic and steric characteristics.
A notable example is the development of thieno[3,2-d]pyrimidin-4-amine derivatives as bioisosteric analogues of MPC-6827 (verubulin), a microtubule-destabilizing agent previously investigated in clinical trials for cancer. nih.gov MPC-6827, which has a quinazoline (B50416) core, showed promise but its development was halted due to cardiotoxicity. nih.gov Researchers envisioned that replacing the benzo[e]pyrimidine (quinazoline) core with a thieno[3,2-d]pyrimidine (B1254671) system could yield analogues with an improved safety profile. nih.gov Microwave-assisted synthesis was used to create an array of these novel heteroaromatic systems, which were then tested for their antiproliferative activity against human colorectal cancer cell lines. nih.gov This approach highlights the potential of bioisosteric modification of the thienopyrimidine scaffold to overcome the limitations of existing drug candidates. nih.gov
Methodological Advancements in Synthesis
The translation of a promising compound from the laboratory to clinical and commercial use depends heavily on the ability to produce it efficiently, cost-effectively, and safely. Consequently, significant research effort is dedicated to improving the synthetic routes to 2-Methylthieno[2,3-d]pyrimidin-4-amine and its derivatives.
The Gewald reaction, a multicomponent reaction to form polysubstituted 2-aminothiophenes, is a cornerstone of thienopyrimidine synthesis. mdpi.comnih.gov Research into greener methodologies for this reaction has explored:
Alternative Solvents: Using water or polyethylene (B3416737) glycol (PEG) as a reaction medium instead of volatile organic solvents. nih.gov
Catalyst Innovation: Employing reusable and environmentally friendly catalysts like ZnO/nanoclinoptilolite to drive the reaction. nih.gov
One-Pot Procedures: Designing sequential one-pot, four-component reactions that combine the Gewald reaction with subsequent cyclocondensation steps to build the final thieno[2,3-d]pyrimidin-4-amine (B81154) structure, reducing the need for isolating intermediates. nih.gov
These approaches not only reduce the environmental impact but also often simplify procedures and improve efficiency. researchgate.net
For a compound to be viable as a pharmaceutical, its synthesis must be scalable for industrial production. This requires methods that are not only high-yielding but also rapid and robust. Researchers have focused on optimizing the synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine to make it more suitable for industrial application. atlantis-press.com
One reported method starts from commercially available methyl 2-aminothiophene-3-carboxylate and proceeds through a three-step sequence of condensation, chlorination, and nucleophilic substitution to yield the final product with a total yield of 54%. atlantis-press.comatlantis-press.com This rapid synthetic method was specifically established to facilitate larger-scale production. atlantis-press.comatlantis-press.com
Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The application of microwave irradiation in the synthesis of thieno[3,2-d]pyrimidin-4-amine analogues significantly reduces reaction times compared to conventional heating methods, enabling the rapid generation of compound libraries for biological screening and process optimization. nih.gov
| Synthetic Advancement | Key Features | Example Application | Reference |
| Green Gewald Reaction | Use of water as solvent, nanocomposites as catalysts. | Synthesis of 2-aminothiophene precursors. | nih.gov |
| One-Pot Synthesis | Sequential Gewald/cyclocondensation reactions. | Direct synthesis of thieno[2,3-d]pyrimidin-4-amines. | nih.gov |
| Rapid Industrial Method | Optimized three-step synthesis (condensation, chlorination, substitution). | Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine. | atlantis-press.comatlantis-press.com |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Synthesis of bioisosteric thieno[3,2-d]pyrimidin-4-amine analogues. | nih.gov |
Investigation of Synergistic Effects and Combination Therapies (e.g., Targeting Energy Metabolism)
A growing strategy in modern medicine is the use of combination therapies, where multiple drugs are used to target different pathways involved in a disease process. This can lead to synergistic effects, improved efficacy, and a lower likelihood of developing drug resistance.
An exemplary area of this research is in the treatment of tuberculosis (TB), where targeting the energy metabolism of Mycobacterium tuberculosis is a promising strategy. nih.gov The bacterium has two terminal oxidases in its electron transport chain: cytochrome bcc:aa₃ and cytochrome bd (Cyt-bd). While inhibitors for the former exist (e.g., Q203), the bacterium can bypass this inhibition using the Cyt-bd pathway. Therefore, inhibiting both pathways simultaneously is an attractive therapeutic approach. nih.gov
Research has led to the identification of the thieno[3,2-d]pyrimidin-4-amine scaffold as a novel inhibitor of Cyt-bd. nih.gov Studies have shown that these compounds display significantly enhanced activity in mycobacterial ATP depletion assays when used in the presence of a cytochrome bcc:aa₃ inhibitor. nih.gov For instance, the most active compound from one study, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, demonstrated IC₅₀ values of 6 to 18 μM against various mycobacterial strains, but only in the presence of Q203. nih.gov This work provides a strong rationale for developing thienopyrimidine-based Cyt-bd inhibitors as part of a combination therapy to create a more effective regimen against TB. nih.gov
Elucidation of Undiscovered Mechanisms of Action for Thienopyrimidine Compounds
The exploration of novel mechanisms of action for thienopyrimidine compounds is a critical frontier in drug discovery. While many derivatives have been characterized for their inhibitory effects on well-known targets such as various kinases, recent research endeavors are beginning to shed light on less conventional and previously unknown biological activities. These investigations are pivotal for expanding the therapeutic applications of thienopyrimidines and for overcoming challenges such as drug resistance.
One of the promising, yet not fully understood, areas is the antibacterial activity of thienopyrimidine derivatives. For instance, certain thieno[2,3-d]pyrimidinediones have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Although this antibacterial effect is well-documented, the precise molecular mechanism remains an active area of investigation. It is hypothesized that these compounds may act by inhibiting essential bacterial enzymes like proteases or those involved in folate biosynthesis, presenting a rich field for future mechanistic studies. nih.gov
In the realm of oncology, the focus is expanding beyond the traditional targets. A notable discovery is the identification of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative as an inhibitor of d-dopachrome tautomerase (D-DT or MIF2). nih.gov This enzyme is implicated in cancer cell proliferation and survival, and its inhibition represents a novel strategy for cancer therapy. The characterization of thienopyrimidines as MIF2 inhibitors opens up a new avenue for the development of anticancer agents with mechanisms that are distinct from the current kinase-centric approaches. nih.gov
Furthermore, the potential for thienopyrimidines to act as spasmolytic agents for treating smooth muscle disorders has been suggested. atlantis-press.com This indicates that these compounds may interact with targets involved in muscle contraction and relaxation, a therapeutic area where thienopyrimidines have not been extensively explored. The structural features of 2-substituted thienopyrimidin-4-one derivatives have been highlighted as being of interest for this application. atlantis-press.com
For a specific compound like this compound, while direct research into its novel mechanisms is not yet abundant, the principle of structural analogy suggests that it could be a candidate for investigation in these emerging areas. Its thienopyrimidine core provides a strong rationale for screening against novel antibacterial targets, MIF2, and pathways involved in smooth muscle function. Computational target prediction studies on analogous 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have suggested that kinase enzymes are likely targets, but the broader biological activity landscape remains to be mapped. mdpi.com
The future of thienopyrimidine research will likely involve a multi-pronged approach, combining high-throughput screening, computational biology, and chemical proteomics to identify and validate these undiscovered mechanisms. Such efforts will be instrumental in realizing the full therapeutic promise of compounds like this compound.
| Compound Class | Investigated Activity | Potential Undiscovered Mechanism | Reference |
| Thieno[2,3-d]pyrimidinediones | Antibacterial (Gram-positive) | Inhibition of bacterial proteases or folate-utilizing enzymes | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones | Anticancer | Inhibition of d-dopachrome tautomerase (MIF2) | nih.gov |
| 2-Substituted thienopyrimidin-4-ones | Spasmolytic | Interaction with targets regulating smooth muscle function | atlantis-press.com |
| Derivative | Cell Line | IC50 | Investigated Effect | Reference |
| Ethyl 4-amino-2-methyl-5-(4-chlorobenzoyl)thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 13.42 µg/mL | Anti-proliferative | mdpi.com |
| Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | MDA-MB-231 | 62.86 µg/mL | Anti-proliferative | mdpi.com |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | A549 (Non-small cell lung cancer) | 1.0 µM (for MIF2) | Inhibition of MIF2 tautomerase activity | nih.gov |
Q & A
Q. What are the common synthetic routes for 2-Methylthieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization reactions. Key approaches include:
- Niementowski Reaction : Condensation of 2-amino-3-thiophenecarboxylate derivatives with formamide at 200°C to form the pyrimidine ring .
- Reductive Amination : Using sodium cyanoborohydride (NaBH3CN) at pH 6 to introduce substituents at the 6-position (e.g., arylaminomethyl groups) .
- Oxidation Strategies : Dess-Martin periodinane (DMP) efficiently oxidizes intermediates like thieno[2,3-d]pyrimidin-6-methanol to aldehydes, enabling further functionalization .
- Phosphorus Oxychloride Treatment : Refluxing with POCl3 introduces chlorine at the 4-position, which can later be substituted with amines .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.7–7.5 ppm) and amine protons (δ ~5.5 ppm) confirm substitution patterns .
- ¹³C NMR : Signals at ~155–173 ppm indicate pyrimidine ring carbons .
- IR Spectroscopy : Stretching frequencies for C=N (1656 cm⁻¹) and N–H (3339–3445 cm⁻¹) validate the core structure .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., m/z 312 [M+1] for fluorophenyl derivatives) .
Q. What biological targets are associated with this compound?
- Methodological Answer : Key targets include:
- Protein Kinases (e.g., EGFR) : Thieno[2,3-d]pyrimidines inhibit kinase activity by competing with ATP binding. Fluorine substitutions enhance binding affinity .
- Dihydrofolate Reductase (DHFR) : Derivatives like 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines block folate metabolism, showing potential as antimicrobial agents .
- Cholinesterase and Lipoxygenase : Structural analogs with benzodioxin or trifluoromethyl groups exhibit inhibitory activity in neurodegenerative disease models .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under reflux conditions?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Use : Pyridine as a base in POCl3-mediated chlorination reduces side reactions .
- Reaction Time : Extended reflux (24–48 hours) for reductive amination ensures complete conversion .
- Purification : Column chromatography (hexane/EtOAc gradients) isolates pure products with yields up to 89% .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Contradictions arise due to structural variations or assay conditions. Resolution strategies:
- SAR Analysis : Compare substituent effects (e.g., fluorine at the phenyl ring vs. methoxy groups) on IC₅₀ values .
- Enzyme Assays : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Docking Studies : Use AutoDock Vina to model binding modes and identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
Q. What computational methods predict the binding modes of this compound derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide simulates ligand-receptor interactions. Key parameters include grid box size (20 ų) and exhaustiveness (8–16) .
- Molecular Dynamics (MD) : GROMACS or AMBER assesses stability of binding poses over 100-ns simulations .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ values .
Q. How to design in vivo studies for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
